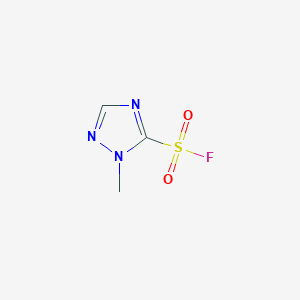
4-Fluoro-2-methyl-3-nitrobenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-methyl-3-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClFNO4S . It is used in the preparation of potent Bcl-2/Bcl-xL inhibitors with strong in vivo antitumor activity .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom, a nitro group, and a sulfonyl chloride group . The presence of these functional groups significantly influences the chemical properties and reactivity of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that sulfonyl chlorides are typically reactive towards nucleophiles due to the good leaving group (Cl-). This allows them to participate in substitution reactions .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 253.635 Da . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Pesticide Intermediates
4-Fluoro-2-methyl-3-nitrobenzenesulfonyl chloride is instrumental in synthesizing key intermediates like methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is pivotal for preparing various pesticides, including the herbicidal juthiacet-methyl. An alternative synthesis route involves bis(4-amino-2chlorophenyl) disulfide through the Schiemann reaction, highlighting its versatility and cost-effectiveness in pesticide production (Xiao-hua Du et al., 2005).
Covalent Attachment to Solid Supports
The strong electron-withdrawing property of 4-fluorobenzenesulfonyl chloride makes it an excellent agent for the covalent attachment of biologicals to solid supports, such as functionalized polystyrene microspheres and Sepharose beads. This reactivity opens avenues for therapeutic applications, particularly in bioselective separation processes for human lymphocyte subsets and tumor cells from bone marrow (Y. A. Chang et al., 1992).
Fluorination and Dehydrogenation in Organic Synthesis
The molecule serves as a precursor in the fluorination of organic compounds, contributing to the creation of fluorinated products with significant chemical and pharmaceutical relevance. For instance, its derivates are used in one-pot, non-catalytic approaches to synthesize 1,2,4-benzothiadiazine-1,1-dioxides, demonstrating its utility in creating complex organic structures with potential therapeutic applications (A. Cherepakha et al., 2011).
Advanced Materials and Corrosion Inhibition
In materials science, derivatives of this compound are studied for their potential as corrosion inhibitors, offering insights into the development of more durable and corrosion-resistant materials. The compound's derivatives are evaluated through quantum chemical calculations and molecular dynamics simulations, suggesting their effectiveness in protecting metal surfaces (S. Kaya et al., 2016).
Diagnostic Imaging and Tracer Development
In the field of medical imaging, derivatives of this compound are explored as precursors for developing positron emission tomography (PET) tracers. These compounds, through intricate synthetic pathways, contribute to the advancement of diagnostic imaging techniques, facilitating the non-invasive study of physiological and pathological processes in living organisms (P. Gebhardt & H. Saluz, 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-3-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-6(15(8,13)14)3-2-5(9)7(4)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRIRWRJGMRBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2957237.png)
![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2957238.png)


![2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B2957243.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)

![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)

![2-{[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2957252.png)

